molecular formula C7H8BNO2 B14000946 3-(1,3,2-Dioxaborolan-2-yl)pyridine CAS No. 1196-60-7

3-(1,3,2-Dioxaborolan-2-yl)pyridine

Cat. No.: B14000946
CAS No.: 1196-60-7
M. Wt: 148.96 g/mol
InChI Key: RKPZUGYTEBLNFF-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 329214-79-1) is a boron-containing heterocyclic compound widely used in Suzuki-Miyaura cross-coupling reactions. Its molecular formula is C₁₁H₁₆BNO₂, with a molecular weight of 205.06 g/mol . The dioxaborolane group at the 3-position of the pyridine ring enhances stability and reactivity in palladium-catalyzed coupling reactions. This compound is commercially available (e.g., Kanto Reagents) and typically stored at 0–6°C due to moisture sensitivity .

Properties

CAS No.

1196-60-7

Molecular Formula

C7H8BNO2

Molecular Weight

148.96 g/mol

IUPAC Name

3-(1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C7H8BNO2/c1-2-7(6-9-3-1)8-10-4-5-11-8/h1-3,6H,4-5H2

InChI Key

RKPZUGYTEBLNFF-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(1,3,2-Dioxaborolan-2-yl)pyridine can be synthesized through several methods. One common approach involves the reaction of 3-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high efficiency .

Industrial Production Methods

Industrial production of 3-(1,3,2-dioxaborolan-2-yl)pyridine often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(1,3,2-Dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound utilized in research for various applications .

Applications

  • Organic Synthesis This compound is a building block in creating complex organic molecules, which is useful for making pharmaceuticals and agrochemicals . It also facilitates the formation of complex molecules through cross-coupling reactions .
  • Cross-Coupling Reactions It is used in palladium-catalyzed cross-coupling reactions, which are important for forming carbon-carbon bonds, making it valuable in materials science and drug discovery .
  • Fluorescent Probes The compound can be used to create fluorescent probes for biological imaging, assisting researchers in visualizing cellular processes in real-time .
  • Ligand Development It acts as a ligand in coordination chemistry, which enhances the stability and reactivity of metal complexes, crucial in catalysis and material applications .
  • Pharmaceutical Development It is also utilized in creating pharmaceutical intermediates, improving the efficiency of drug discovery processes .
  • Material Science The compound is used to develop advanced materials, especially in creating polymers with improved properties for electronics and coatings .
  • Agricultural Chemistry It has applications in formulating agrochemicals, which contributes to designing more effective pesticides and herbicides .
  • Analytical Chemistry This chemical is utilized in analytical methods to improve the detection and quantification of other compounds, which aids in quality control and research analysis .

Mechanism of Action

The mechanism of action of 3-(1,3,2-dioxaborolan-2-yl)pyridine involves its ability to form stable complexes with various molecular targets. The dioxaborolane group can interact with nucleophiles, such as hydroxyl and amino groups, leading to the formation of covalent bonds. This interaction is crucial in its role as a ligand in catalysis and as an intermediate in organic synthesis .

Comparison with Similar Compounds

2-Chloro-3-cyclobutoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Structure : Features a chlorine atom at the 2-position and a cyclobutoxy group at the 3-position of the pyridine ring.
  • The cyclobutoxy group introduces steric bulk, which may reduce reaction rates but improve regioselectivity .
  • Applications : Used in synthesizing complex intermediates for pharmaceuticals, such as kinase inhibitors .
  • Price: Available from Hairui Chemical (Cat. No. HR267104), though pricing is undisclosed; likely higher than the parent compound due to synthetic complexity .

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine

  • Structure : Contains a trifluoromethyl (-CF₃) group at the 5-position of the pyridine ring.
  • Electronic Effects : The -CF₃ group is strongly electron-withdrawing, further activating the boron center for coupling. This enhances reactivity toward electron-rich aryl halides .
  • Stability : The hydrophobic -CF₃ group improves solubility in organic solvents and may reduce hydrolysis rates compared to the parent compound .
  • Molecular Weight : 273.06 g/mol , significantly higher than the parent compound (205.06 g/mol) due to the -CF₃ substitution .

3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Structure : Two dioxaborolane groups at the 3- and 5-positions of the pyridine ring.
  • Applications : Enables dual coupling sites, useful in polymer chemistry or as a linker for constructing symmetric biaryl structures. However, steric hindrance between the two boron groups may limit reactivity with bulky substrates .
  • Synthetic Challenges : Lower yields reported for bis-boronated derivatives due to competing side reactions during synthesis .

Pyrazolo[1,5-a]pyridine-3-boronic Acid Derivatives

  • Structure : Replaces the pyridine ring with a pyrazolo[1,5-a]pyridine system.
  • Reactivity : The fused pyrazole ring alters electronic properties, increasing electron density at the boron center. This shifts selectivity toward coupling with electron-deficient partners .
  • Biological Relevance : Used in medicinal chemistry for targeting enzymes like glycogen synthase kinase-3 (GSK-3) .

Price and Commercial Availability

Compound Supplier Price (per gram)
Parent Compound (CAS 329214-79-1) Kanto Reagents ¥7,200
3-(CF₃)-Substituted Derivative (CAS 1084953-47-8) American Elements Undisclosed
Bis-Boronated Pyridine (CAS 1012085-50-5) AldrichCPR Undisclosed

Biological Activity

3-(1,3,2-Dioxaborolan-2-yl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound 3-(1,3,2-Dioxaborolan-2-yl)pyridine features a pyridine ring substituted with a dioxaborolane moiety. This structural arrangement enhances its reactivity and allows for various modifications that can influence biological activity. The general formula for this compound is C7H8BNO2C_7H_8BNO_2 .

Mechanisms of Biological Activity

The biological activity of 3-(1,3,2-Dioxaborolan-2-yl)pyridine is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor for specific kinases, which play crucial roles in cell signaling and cancer progression.
  • Antiparasitic Activity: Some derivatives of pyridine-based compounds have demonstrated antiparasitic effects, although specific data on the dioxaborolane variant is limited.

Case Study 1: Kinase Inhibition

A study focused on similar pyridine derivatives indicated that modifications to the dioxaborolane structure could enhance kinase inhibitory activity. For instance, compounds with specific substitutions exhibited IC50 values in the nanomolar range against PI3K isoforms, suggesting that 3-(1,3,2-Dioxaborolan-2-yl)pyridine may also possess similar inhibitory properties .

Case Study 2: Antiparasitic Activity

Research on related compounds has shown that incorporation of polar functionalities can improve aqueous solubility and metabolic stability while maintaining or enhancing biological activity. For example, certain pyridyl analogs demonstrated varying degrees of antiparasitic activity (EC50 values ranging from 0.010 μM to 0.577 μM), indicating the potential for developing effective treatments against parasitic infections .

Comparative Biological Activities

The following table summarizes the biological activities observed in various studies related to pyridine derivatives:

CompoundActivity TypeIC50/EC50 ValueReference
Compound A (similar structure)PI3K Inhibition3.6 nM
Compound B (antiparasitic)Antiparasitic0.010 μM
3-(1,3,2-Dioxaborolan-2-yl)pyridinePotential InhibitorTBD

Toxicity and Safety Profile

While exploring the biological activity of 3-(1,3,2-Dioxaborolan-2-yl)pyridine, it is essential to consider its safety profile. Preliminary data suggest that compounds containing dioxaborolane structures may cause skin and eye irritation . Further toxicological studies are necessary to establish a comprehensive safety profile.

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